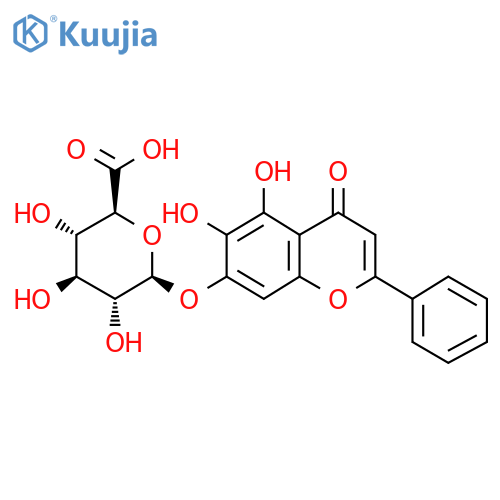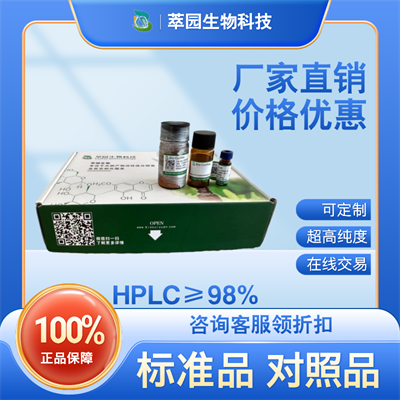Cas no 21967-41-9 (Baicalin)
バイカリン(Baicalin)は、フラボノイドの一種で、主に黄芩(Scutellaria baicalensis)の根から抽出される有機化合物です。化学的にはグルクロン酸が結合した構造を持ち、抗酸化作用や抗炎症作用が特徴です。その分子構造(C21H18O11)により、細胞内の活性酸素を除去する能力が高く、生体膜の安定性を向上させる効果が報告されています。また、特定の酵素(例:ヒアルロニダーゼやリポキシゲナーゼ)の活性を抑制するため、生化学的研究において重要な化合物として注目されています。水溶性が低いという課題がありますが、近年ではナノ粒子化技術を用いた製剤開発が進められています。

Baicalin structure
商品名:Baicalin
Baicalin 化学的及び物理的性質
名前と識別子
-
- Baicalin
- BAICALEIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN HYDRATE
- Baicalin Injection
- Bassora
- Radix
- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(P)
- BAICALIN(P)
- 7-GLUCURONICACID-5,6-DIHYDROXYFLAVONE
- BAICALIN WITH HPLC
- BAICALIN hplc
- 5,6-Dihydroxy-4-oxygen-2-phenyl-4H-1-benzopyran-7-beta-D-glucopyranose acid
- Baicalein 7-O-glucuronide
- BAICALINB-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- BAICALIN 7-B-D-GLUCOPYRANOSIDURONATE HYDRATE
- 5,6-Dihydroxy-7-(β-D-glucopyranuronosyloxy)flavone
- 5,6-Dihydroxyflavon-7-yl β-D-glucopyranosiduronic acid
- Baicalein 7-O-β-D-glucuronide
- BAICALIN(AS)
- BAICALIN(P) PrintBack
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid
- Baicailin
- Baicaloside
- WAKO024-15691
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
- [ "" ]
- Cantaloupe extract.
- Scutellana baicalensis Georgi
- 7-D-Glucuronic acid-5,6-dihydroxyflavone
- Baicalein 7-O-
- A-D-glucuronide
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- 347Q89U4M5
- (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 5,6,7-trihydroxyflavone 7-O-beta-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-o
- 0XE
- NCGC00386028-03
- UNII-347Q89U4M5
- baikalin
- 31564-28-0
- TJN-151
- Baicalin, >=99.0% (HPLC)
- AKOS015955933
- AS-13226
- BAICALIN [INCI]
- Baicalein 7-beta-D-glucopyranosiduronate
- AM84780
- Baicalin, 95%
- Baicalein-7-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- AC-7990
- (2S,3S,4S,5R,6S)-6-(5,6-DIHYDROXY-4-OXO-2-PHENYL-CHROMEN-7-YL)OXY-3,4,5-TRIHYDROXY-OXANE-2-CARBOXYLIC ACID
- CHEBI:2981
- CHEMBL485818
- 7-D-glucuronic acid-5,6-dihydroxy-flavone
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- A-D-Glucopyranosiduronic Acid
- HY-N0197
- BDBM50242173
- BAICALIN [WHO-DD]
- AKOS007930529
- Baicalin, European Pharmacopoeia (EP) Reference Standard
- CS-5302
- 5,6,7-Trihydroxyflavone-7-O-.beta.-D-glucopyranosideuronic acid
- 21967-41-9
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylicacid
- BAICALEIN 7-O-BETA-D-GLUCURONIDE
- CCG-214128
- Baicalein 7-O-b-D-glucuronide
- J-013512
- Q-100275
- DTXSID701346569
- BAICALEIN 7-O-GLUCURONIDE [USP-RS]
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid
- Baicalein 7-O-.beta.-D-glucuronide
- BAICALIN 7-B-D-GLUCURONIDE
- BAICALIN [VANDF]
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- NS00097648
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- PD132941
- Baicalin 1000 microg/mL in Methanol
- BRD-K49962337-001-01-1
- (2S,3S,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Baicalin,(S)
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- MFCD00134418
- SCHEMBL285082
- IKIIZLYTISPENI-ZFORQUDYSA-N
- Baicalein 7-beta-D-glucuronide
- 1ST40031
- Baicalein 7-glucuronide
- Q2879368
- A815791
- BAICALEIN 7-O-GLUCURONIDE (USP-RS)
- MLS000563431
- (2r,3r,4s,5r,6s)-6-[(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- SMR000232281
- 5,6,7-Trihydroxyflavone 7-glucuronide
- (2R,3R,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- MLSMR
- MLS006011777
- Baicalin 85%
-
- MDL: MFCD00149302
- インチ: 1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
- InChIKey: IKIIZLYTISPENI-ZFORQUDYSA-N
- ほほえんだ: O1[C@]([H])(C(=O)O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1=C(C(=C2C(C([H])=C(C3C([H])=C([H])C([H])=C([H])C=3[H])OC2=C1[H])=O)O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 446.08500
- どういたいしつりょう: 446.08491139 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
- 互変異性体の数: 10
- ぶんしりょう: 446.4
- トポロジー分子極性表面積: 183
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.7370
- ゆうかいてん: 202-205 °C (dec.) (lit.)
- ふってん: 836.6℃/760mmHg
- フラッシュポイント: 297.2±27.8 °C
- 屈折率: 1.739
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (224.03 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown ようかいど
- PSA: 187.12000
- LogP: 0.14220
- 光学活性: [α]20/D −85°, c = 1 in DMSO
- ひせんこうど: -85 º (c=1, DMSO)
Baicalin セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:LZ5776910
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26-S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baicalin 税関データ
- 税関コード:29329990
Baicalin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096642-10mg |
Baicalin |
21967-41-9 | ≥98% | 10mg |
¥344 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001273 |
21967-41-9 | ¥1556.7 | 2023-01-13 | ||||
| eNovation Chemicals LLC | D659223-500g |
Baicalin |
21967-41-9 | 95% | 500g |
$1980 | 2024-05-25 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Baicalin |
21967-41-9 | 80% | 400g |
¥1108.00 | 2023-05-25 | ||
| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H31458-5g |
21967-41-9 | 90% | 5g |
¥110.0 | 2023-09-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110211-1g |
Baicalin |
21967-41-9 | 95% | 1g |
¥317.90 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32689-25g |
5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid |
21967-41-9 | 95% | 25g |
¥214.0 | 2023-05-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-100mg |
Isoflurane |
21967-41-9 | >98% | 100mg |
¥756.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-1mL |
Isoflurane |
21967-41-9 | >98% | 1ml |
¥418.0 | 2023-09-15 | |
| Cooke Chemical | A1263112-5G |
Baicalin |
21967-41-9 | 90% | 5g |
RMB 80.80 | 2023-09-07 |
Baicalin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:21967-41-9)Baicalin
注文番号:LE6763
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:21967-41-9)Baicalin
注文番号:sfd6527
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:21967-41-9)Baicalin
注文番号:A815791
在庫ステータス:in Stock/in Stock
はかる:100g/500g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 05:04
価格 ($):274.0/958.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:21967-41-9)Baicalin
注文番号:LE10406
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:03
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:21967-41-9)黄芩苷
注文番号:LE27051441
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:03
価格 ($):discuss personally
Baicalin 関連文献
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:21967-41-9)Baicalin

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:21967-41-9)Baicalin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ














